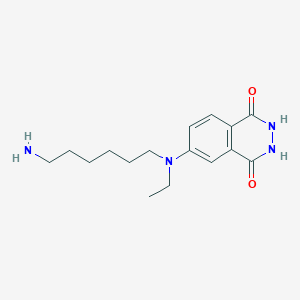

1-Cyclohexyl-3-dodecylurea

Overview

Description

Mechanism of Action

Target of Action

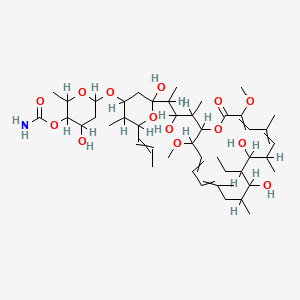

1-Cyclohexyl-3-dodecylurea, also known as CDU, is a cell-permeable 1,3-disubstituted urea compound . The primary target of CDU is the soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in physiological processes such as inflammation and blood pressure regulation .

Mode of Action

CDU acts as a strong, selective, competitive, and tight-binding transition-state analog inhibitor of soluble epoxide hydrolase . By inhibiting sEH, CDU prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are signaling molecules that have anti-inflammatory and vasodilatory effects .

Biochemical Pathways

The inhibition of sEH by CDU leads to an increase in the levels of EETs . EETs are involved in various biochemical pathways, including those that regulate inflammation and vascular tone. Therefore, the increase in EETs levels can lead to anti-inflammatory and anti-hypertensive effects .

Result of Action

The inhibition of sEH and the subsequent increase in EETs levels result in anti-inflammatory and anti-hypertensive effects . For instance, CDU has been reported to decrease human vascular smooth muscle cell proliferation . In animal models, CDU has been shown to lower systolic blood pressure .

Action Environment

The action, efficacy, and stability of CDU can be influenced by various environmental factors. For instance, the physiological environment, such as the presence of angiotensin II, can influence the anti-hypertensive effects of CDU . .

Biochemical Analysis

Biochemical Properties

1-Cyclohexyl-3-dodecylurea plays a significant role in biochemical reactions by inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) . By inhibiting sEH, this compound increases the levels of EETs, which are known for their anti-inflammatory and vasodilatory effects . This compound interacts with sEH through a strong, selective, competitive, and tight-binding mechanism, effectively reducing the enzyme’s activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It decreases the proliferation of human vascular smooth muscle cells, which is beneficial in preventing conditions such as hypertension . Additionally, this compound has protective effects on kidney vasculature and glomeruli in animal models of hypertension . By increasing EET levels, this compound also impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and antihypertensive properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of soluble epoxide hydrolase (sEH), inhibiting its activity . This inhibition prevents the hydrolysis of EETs into less active dihydroxyeicosatrienoic acids (DHETs), thereby increasing the levels of EETs . The elevated EET levels contribute to the compound’s anti-inflammatory and vasodilatory effects . Additionally, this compound has been shown to lower blood pressure in hypertensive animal models through this mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Chronic administration of this compound in hypertensive rats for 10 days resulted in a significant reduction in blood pressure . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in reducing hypertension and protecting renal function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In hypertensive rats, a dosage of 3 mg/day for 10 days significantly lowered blood pressure . The compound’s effects at higher doses and potential toxic or adverse effects have not been thoroughly investigated. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase (sEH) . The metabolism of this compound in rat and human hepatic microsomes results in the formation of several metabolites, including the corresponding ω-carboxylate . The initial step of its metabolism is catalyzed by cytochrome P450 enzymes, followed by further metabolism involving dehydrogenases . These metabolic pathways enhance the compound’s sEH inhibition potency and contribute to its prodrug characteristics .

Transport and Distribution

This compound is a cell-permeable compound that can easily enter cells and tissues . Its transport and distribution within cells and tissues are facilitated by its lipophilic nature, allowing it to interact with cellular membranes and reach its target enzyme, soluble epoxide hydrolase (sEH) . The compound’s localization and accumulation within cells have not been extensively studied, but its cell-permeable properties suggest efficient distribution within the cellular environment .

Subcellular Localization

The subcellular localization of this compound has not been explicitly detailed in the literature. Given its role as an inhibitor of soluble epoxide hydrolase (sEH), it is likely to be found in cellular compartments where sEH is active . This includes the cytoplasm and possibly other organelles involved in the metabolism of epoxyeicosatrienoic acids (EETs) .

Preparation Methods

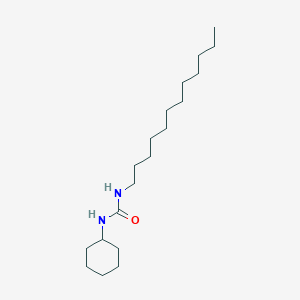

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-dodecyl urea can be synthesized through the reaction of cyclohexyl isocyanate with dodecylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for 1-Cyclohexyl-3-dodecyl urea involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-dodecyl urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylates.

Reduction: Reduction reactions can convert it into different urea derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed.

Major Products Formed:

Oxidation: Formation of ω-carboxylates.

Reduction: Formation of various urea derivatives.

Substitution: Formation of substituted urea compounds.

Scientific Research Applications

1-Cyclohexyl-3-dodecyl urea has several scientific research applications:

Chemistry: Used as a selective inhibitor in studying the role of soluble epoxide hydrolase in various chemical reactions.

Biology: Investigated for its effects on vascular smooth muscle cell proliferation and endothelial cell function.

Medicine: Potential therapeutic applications in treating hypertension, atherosclerosis, and inflammatory diseases.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery

Comparison with Similar Compounds

1-Adamantyl-3-dodecyl urea: Differs by having an adamantyl group instead of a cyclohexyl group.

12-(3-Cyclohexylureido)-dodecanoic acid: Differs by having an acid group added to the dodecyl tail.

Uniqueness: 1-Cyclohexyl-3-dodecyl urea is unique due to its high selectivity and potency as a soluble epoxide hydrolase inhibitor. Its ability to increase epoxyeicosatrienoic acids levels and lower blood pressure makes it a valuable compound in both research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name |

1-cyclohexyl-3-dodecylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h18H,2-17H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEWFBSYPFIYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403288 | |

| Record name | 1-cyclohexyl-3-dodecylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402939-18-8 | |

| Record name | 1-cyclohexyl-3-dodecylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Cyclohexyl-3-dodecylurea interact with its target and what are the downstream effects?

A1: this compound (CDU) acts as an inhibitor of soluble epoxide hydrolase (sEH) [, , ]. This enzyme typically catalyzes the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs) []. EETs exhibit antihypertensive and anti-inflammatory properties, playing a vital role in maintaining renal vascular function []. By inhibiting sEH, CDU effectively increases EET levels, leading to improved renal vascular function and protection against hypertension-induced damage [].

Q2: What is the role of this compound in the context of human coronary arterioles?

A2: Research indicates that both EETs and DHETs can dilate human coronary arterioles (HCAs) through the activation of BKCa channels, suggesting their potential role as endothelium-derived hyperpolarizing factors (EDHFs) in the human heart []. Interestingly, CDU has been found to enhance the dilation caused by 14,15-EET while reducing the dilation observed with 11,12-EET in HCAs []. This contrasting effect highlights the complex interplay between different EET regioisomers and underscores the potential of sEH inhibition as a strategy for modulating myocardial perfusion [].

Q3: Does this compound exhibit inhibitory activity against other epoxide hydrolases?

A3: While recognized as an sEH inhibitor, research reveals that CDU also inhibits EH3 (ABHD9), a member of a newly identified family of mammalian epoxide hydrolases []. This finding carries significant implications for the pharmacological profile of CDU and similar sEH inhibitors, especially considering sEH is being explored as a potential drug target for hypertension and type II diabetes [].

Q4: What are the limitations of using this compound as a pharmacological tool to study the effects of sEH inhibition?

A4: While CDU effectively inhibits sEH, it's important to recognize its limitations. Research suggests that the vasodilatory effects of adamantyl-urea sEH inhibitors, like AUDA, are more potent than CDU in mesenteric resistance arteries []. This difference highlights that the structural features of sEH inhibitors, particularly the presence of an adamantyl group and carbon chain length, significantly impact their activity and underscores the need to consider these factors when interpreting experimental results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B1229477.png)

![1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium](/img/structure/B1229478.png)

![7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1229479.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide](/img/structure/B1229480.png)

![N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1229482.png)

![6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)

![6-[6-(3-Methoxyphenyl)-2,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1229491.png)

![2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1229495.png)